molecular formula C19H17ClN2O5S3 B2549414 2-((5-chloro-4-tosylthiazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide CAS No. 929394-36-5

2-((5-chloro-4-tosylthiazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide

Cat. No. B2549414
CAS RN: 929394-36-5
M. Wt: 484.98
InChI Key: CFCXSDYQZQAGNT-UHFFFAOYSA-N
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Description

2-((5-chloro-4-tosylthiazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Metabolic Pathways and Derivatives

The metabolism of acetamidothiazoles, such as 2-acetamido-4-chloromethylthiazole, in rats leads to various metabolites including mercapturic acid derivatives and carboxylic acid derivatives. These findings provide insights into the metabolic pathways and potential biotransformation products of thiazole-based compounds in biological systems (Chatfield & Hunter, 1973).

Antimicrobial Applications

A series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide demonstrated antimicrobial activity, especially against gram-negative bacterial strains. This research highlights the potential of such compounds in developing new antimicrobial agents (Nafeesa et al., 2017).

Cytotoxic Properties

Certain sulfonamide derivatives, synthesized from 2-chloro-N-(4-sulfamoylphenyl)acetamides, have shown promising cytotoxic activity against breast and colon cancer cell lines, suggesting their potential in cancer therapy (Ghorab et al., 2015).

Metabolic Stability Enhancement

Investigations into various 6,5-heterocycles as alternatives to the benzothiazole ring in compounds like N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide aimed to improve metabolic stability, particularly by reducing deacetylation, thus enhancing the therapeutic potential of such molecules (Stec et al., 2011).

Synthesis and Functionalization

Research on phenoxyacetamide derivatives, particularly involving chlorosulfonation and subsequent reactions, contributes to the synthetic methodologies available for preparing sulfonyl derivatives, which could be pivotal in the development of new chemical entities with varied biological activities (Cremlyn & Pannell, 1978).

properties

IUPAC Name

2-[[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]sulfonyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O5S3/c1-12-3-7-14(8-4-12)21-16(23)11-29(24,25)19-22-18(17(20)28-19)30(26,27)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCXSDYQZQAGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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